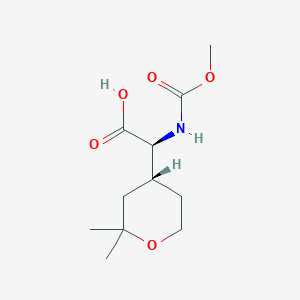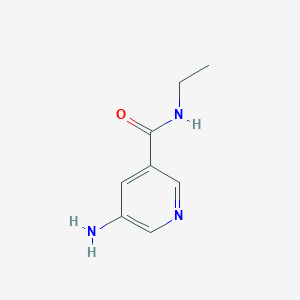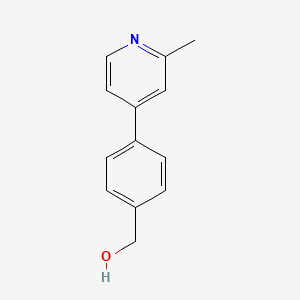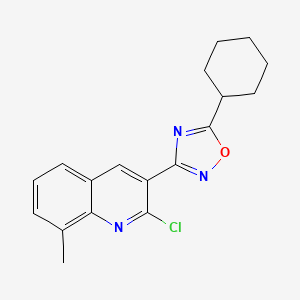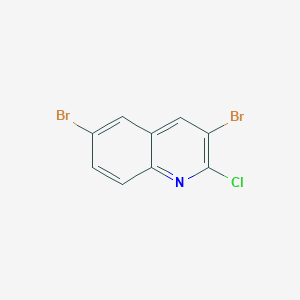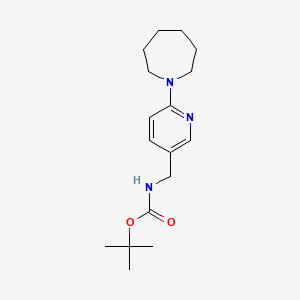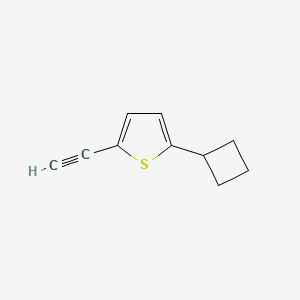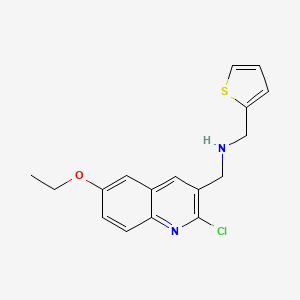![molecular formula C13H10ClN3O2 B15228762 4-Amino-2-(6-chlorooxazolo[5,4-b]pyridin-2-yl)-6-methylphenol](/img/structure/B15228762.png)
4-Amino-2-(6-chlorooxazolo[5,4-b]pyridin-2-yl)-6-methylphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Amino-2-(6-chlorooxazolo[5,4-b]pyridin-2-yl)-6-methylphenol is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a unique structure that includes an oxazole ring fused with a pyridine ring, along with an amino group and a methylphenol moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-(6-chlorooxazolo[5,4-b]pyridin-2-yl)-6-methylphenol typically involves multi-step organic reactions. One common method involves the reaction of 2,3-dichloropyridine with sodium cyanate in an appropriate solvent to form the oxazole ring. This intermediate is then subjected to further reactions to introduce the amino and methylphenol groups .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-yield reactions, efficient purification techniques, and cost-effective reagents. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product.
化学反応の分析
Types of Reactions
4-Amino-2-(6-chlorooxazolo[5,4-b]pyridin-2-yl)-6-methylphenol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of substituted phenols.
科学的研究の応用
4-Amino-2-(6-chlorooxazolo[5,4-b]pyridin-2-yl)-6-methylphenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials with specific chemical properties.
作用機序
The mechanism of action of 4-Amino-2-(6-chlorooxazolo[5,4-b]pyridin-2-yl)-6-methylphenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
類似化合物との比較
Similar Compounds
6-Chlorooxazolo[5,4-b]pyridin-2-ylamine: Shares the oxazole-pyridine structure but lacks the amino and methylphenol groups.
Oxazolo[5,4-b]pyridin-2-amine: Another similar compound with variations in the substituents on the oxazole and pyridine rings.
Uniqueness
4-Amino-2-(6-chlorooxazolo[5,4-b]pyridin-2-yl)-6-methylphenol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
特性
分子式 |
C13H10ClN3O2 |
|---|---|
分子量 |
275.69 g/mol |
IUPAC名 |
4-amino-2-(6-chloro-[1,3]oxazolo[5,4-b]pyridin-2-yl)-6-methylphenol |
InChI |
InChI=1S/C13H10ClN3O2/c1-6-2-8(15)4-9(11(6)18)12-17-10-3-7(14)5-16-13(10)19-12/h2-5,18H,15H2,1H3 |
InChIキー |
OJJSFUKGMYNNKA-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1O)C2=NC3=C(O2)N=CC(=C3)Cl)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Iodo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine](/img/structure/B15228684.png)

![3-[(R)-carboxy({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B15228695.png)
